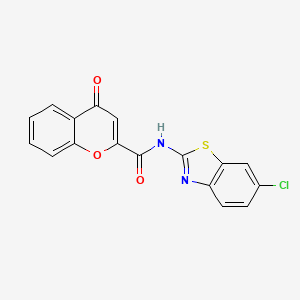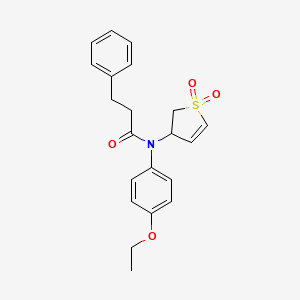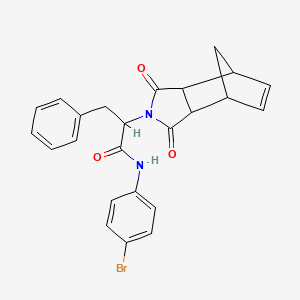![molecular formula C29H36ClN7O2 B11412818 N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11412818.png)
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドは、ピペラジン環、トリアゾロキナゾリンコア、およびクロロフェニル基を特徴とする複雑な有機化合物です。
準備方法
合成経路および反応条件
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドの合成は、通常、入手しやすい出発物質から始まる複数のステップを含みます。重要なステップには以下が含まれます。
ピペラジン環の形成: これは、脱水剤の存在下で3-クロロフェニルアミンとエチレングリコールを反応させることで達成できます。
トリアゾロキナゾリンコアの構築: これは、適切な前駆体を酸性または塩基性条件下で環化することによって行われます。
カップリング反応: 最終ステップでは、EDCI(1-エチル-3-(3-ジメチルアミノプロピル)カルボジイミド)などのカップリング剤を塩基の存在下で使用して、ピペラジン誘導体とトリアゾロキナゾリン中間体をカップリングします。
工業的生産方法
この化合物の工業的生産には、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があるでしょう。これには、連続フロー反応器やグリーンケミストリーの原則の使用が含まれる可能性があります。
化学反応の分析
反応の種類
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドは、以下を含むさまざまな化学反応を起こすことができます。
酸化: この化合物は、過マンガン酸カリウムや過酸化水素などの酸化剤を使用して酸化できます。
還元: 還元は、水素化リチウムアルミニウムなどの還元剤を使用して達成できます。
置換: クロロフェニル基は、求核置換反応を起こすことができます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: 乾燥エーテル中の水素化リチウムアルミニウム。
置換: 水性媒体中の水酸化ナトリウム。
主な生成物
酸化: 対応するキナゾリン誘導体の生成。
還元: 還元されたピペラジン誘導体の生成。
置換: 置換されたクロロフェニル誘導体の生成。
科学研究への応用
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドは、いくつかの科学研究への応用があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 生体高分子との潜在的な相互作用について研究されています。
医学: 抗炎症作用や鎮痛作用など、その潜在的な治療効果について調査されています。
科学的研究の応用
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
作用機序
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドの作用機序は、体内の特定の分子標的との相互作用を含みます。この化合物は、特定の受容体または酵素に結合してその活性を調節し、観測される生物学的効果をもたらすと考えられています。関与する正確な分子経路は現在も調査中です。
類似の化合物との比較
類似の化合物
トラゾドン: 抗うつ剤として使用される、類似のピペラジン構造を持つ化合物。
キナゾリン誘導体: 抗癌特性で知られる、キナゾリンコアを持つ化合物。
トリアゾロキナゾリン化合物: 潜在的な治療用途を持つ、類似の化合物。
独自性
N-{3-[4-(3-クロロフェニル)ピペラジン-1-イル]プロピル}-3-[4-(2-メチルプロピル)-5-オキソ-4H,5H-[1,2,4]トリアゾロ[4,3-a]キナゾリン-1-イル]プロパンアミドは、特定の官能基の組み合わせによって、独特の化学的および生物学的特性を付与されているため、ユニークです。
類似化合物との比較
Similar Compounds
Trazodone: A compound with a similar piperazine structure, used as an antidepressant.
Quinazoline Derivatives: Compounds with a quinazoline core, known for their anticancer properties.
Triazoloquinazoline Compounds: Similar compounds with potential therapeutic applications.
Uniqueness
N-{3-[4-(3-chlorophenyl)piperazin-1-yl]propyl}-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C29H36ClN7O2 |
|---|---|
分子量 |
550.1 g/mol |
IUPAC名 |
N-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
InChI |
InChI=1S/C29H36ClN7O2/c1-21(2)20-36-28(39)24-9-3-4-10-25(24)37-26(32-33-29(36)37)11-12-27(38)31-13-6-14-34-15-17-35(18-16-34)23-8-5-7-22(30)19-23/h3-5,7-10,19,21H,6,11-18,20H2,1-2H3,(H,31,38) |
InChIキー |
HYKVMTGCWYCMDC-UHFFFAOYSA-N |
正規SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCCCN4CCN(CC4)C5=CC(=CC=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![11-acetyl-4-(3-acetylphenyl)-6-[(2,5-dimethylphenyl)methyl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B11412747.png)

![methyl 4-[8-cyano-3-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridin-7-yl]benzoate](/img/structure/B11412762.png)

![2-{[(4,6-dimethyl-1-benzofuran-3-yl)acetyl]amino}-N-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11412777.png)
![N-(2-chlorophenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11412781.png)
![[5-Chloro-2-(ethylsulfonyl)pyrimidin-4-yl][4-(3-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B11412787.png)
![N-{3-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]propyl}-2-methylpropanamide](/img/structure/B11412792.png)
![4-(4-butoxy-3-ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-methoxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11412793.png)
![4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]-3-nitrobenzamide](/img/structure/B11412803.png)
![5-chloro-2-(ethylsulfanyl)-N-{5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}pyrimidine-4-carboxamide](/img/structure/B11412806.png)
![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}benzamide](/img/structure/B11412809.png)

